3,11-DI(2-Furyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-DI(2-Furyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of dibenzo diazepines This compound is characterized by its unique structure, which includes two furan rings, a methylphenyl group, and a dibenzo diazepine core
Preparation Methods
The synthesis of 3,11-DI(2-Furyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the dibenzo diazepine core, followed by the introduction of the furan rings and the methylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
3,11-DI(2-Furyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. In industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3,11-DI(2-Furyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, 3,11-DI(2-Furyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide stands out due to its unique structure and diverse range of applications. Similar compounds include other dibenzo diazepines with different substituents, such as 3,11-di(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
Properties
Molecular Formula |
C29H25N3O4 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
6,9-bis(furan-2-yl)-N-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C29H25N3O4/c1-18-10-12-20(13-11-18)30-29(34)32-23-7-3-2-6-21(23)31-22-16-19(25-8-4-14-35-25)17-24(33)27(22)28(32)26-9-5-15-36-26/h2-15,19,28,31H,16-17H2,1H3,(H,30,34) |
InChI Key |
TYOLAIMVNHOQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.